tert-Butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate
Description
The compound tert-Butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate (hereafter referred to as the "target compound") is a piperazine derivative featuring a tert-butyl carbamate group and a 3-bromo-substituted pyrazolo[1,5-a]pyrimidine core linked via a phenyl ring. This structure is characteristic of bioactive molecules designed for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial agents . The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine likely enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization.
Properties
IUPAC Name |
tert-butyl 4-[4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2/c1-21(2,3)29-20(28)26-10-8-25(9-11-26)17-6-4-15(5-7-17)16-12-23-19-18(22)13-24-27(19)14-16/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMWEJBUOSOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)Br)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares structural motifs with several piperazine-based heterocycles. Key comparisons include:
Pyrazolo[1,5-a]pyrimidine Derivatives
- tert-Butyl (S)-4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)-2-methylpiperazine-1-carboxylate (14f) :
Pyrimidine and Pyridine Derivatives
- 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid (14): Contains a pyrimidine-4-carboxylic acid group instead of pyrazolo[1,5-a]pyrimidine. Acts as a retinol-binding protein 4 (RBP4) antagonist, synthesized via palladium-catalyzed amination .
- tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate :
Tetracyclic Heterocycles
Physicochemical Properties
Key Differentiators
Heterocycle Core : Pyrazolo[1,5-a]pyrimidine offers a planar, electron-deficient system compared to pyridine or pyrimidine derivatives, influencing target selectivity.
Piperazine Linker : The tert-butyl carbamate group improves metabolic stability relative to unprotected piperazines .
Q & A
Q. What are the established synthetic routes for synthesizing tert-butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate, and what reaction conditions optimize purity?
Methodological Answer: The synthesis typically involves coupling a brominated pyrazolopyrimidine intermediate with a tert-butyl piperazine carboxylate precursor. Key steps include:
- Boc protection : Reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc group .
- Buchwald-Hartwig coupling : Using palladium catalysts to couple the brominated heterocycle with the phenylpiperazine moiety. Optimize temperature (80–110°C) and ligand selection (e.g., XPhos) to minimize dehalogenation .
- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for ), piperazine protons (δ 3.2–3.6 ppm), and bromopyrazolopyrimidine aromatic signals. -NMR (if fluorinated analogs are present) and 2D experiments (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragments (e.g., loss of Boc group, m/z ~100–200).
- X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, 293 K) confirms bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in piperazine-pyrimidine systems) .
Q. How does the bromine atom at the pyrazolopyrimidine 3-position influence reactivity and binding studies?
Methodological Answer: The C-Br bond serves as a site for:
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies. Use Pd(PPh) and KCO in dioxane/water (3:1) at 80°C .
- Nucleophilic substitution : Replace Br with amines or thiols under basic conditions (e.g., DIPEA in DMF). Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
- Biochemical assays : The bromine’s electronegativity enhances halogen bonding in protein-ligand interactions (e.g., kinase inhibition assays) .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and analyze via HPLC. The Boc group is stable below 100°C but hydrolyzes under acidic conditions (e.g., TFA in DCM) .
- Light sensitivity : Store in amber vials at –20°C. UV-Vis spectroscopy (200–400 nm) detects photodegradation products.
- Moisture sensitivity : Use Karl Fischer titration to ensure <0.1% water content. Lyophilize hygroscopic batches .
Q. How are common synthetic impurities identified and quantified during scale-up?
Methodological Answer:
- Byproduct identification : LC-MS/MS detects dehalogenated products (loss of Br, m/z –79) or Boc-deprotected intermediates. Compare retention times against spiked standards .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities >0.1% .
- Crystallographic purity : Single-crystal XRD identifies lattice inclusions (e.g., solvent molecules) that may affect bioavailability .
Advanced Research Questions
Q. How can conflicting NMR and computational data (e.g., chemical shift predictions) be resolved for this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate -NMR shifts using gauge-independent atomic orbital (GIAO) methods. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- Variable-temperature NMR : Probe dynamic processes (e.g., piperazine ring inversion) by acquiring spectra from 25°C to –40°C .
- Cross-validation : Compare with X-ray-derived torsion angles to validate computational models .
Q. What experimental strategies optimize coupling reactions involving the bromopyrazolopyrimidine moiety while minimizing debromination?
Methodological Answer:
- Catalyst screening : Test Pd (e.g., Pd(dba)) vs. Pd (e.g., Pd(OAc)) with bulky phosphine ligands (SPhos, RuPhos) to suppress β-hydride elimination .
- Solvent/base optimization : Use toluene/EtOH mixtures with CsCO instead of polar aprotic solvents (DMF, DMSO) to reduce halide displacement .
- In situ monitoring : ReactIR tracks bromide release (ν(Br–C) ~550 cm) to halt reactions before side-product formation .
Q. How can researchers design SAR studies to evaluate the piperazine-carboxylate scaffold’s role in bioactivity?
Methodological Answer:
- Scaffold modifications : Synthesize analogs with:
- Biological assays : Test kinase inhibition (IC) and logP (HPLC-measured) to correlate lipophilicity with cell permeability .
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase). Validate with SPR binding kinetics .
Q. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
- VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra to assign absolute configurations .
- NOESY experiments : Detect through-space correlations (e.g., between tert-butyl and piperazine protons) to confirm relative stereochemistry .
Q. How are computational methods integrated into reaction design for novel derivatives?
Methodological Answer:
- Reaction pathway prediction : Use artificial force-induced reaction (AFIR) methods to identify low-energy intermediates and transition states .
- Machine learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions for new substrates.
- High-throughput screening (HTS) : Combine robotic synthesis with DFT-predicted reactivity descriptors (e.g., Fukui indices) to prioritize targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
